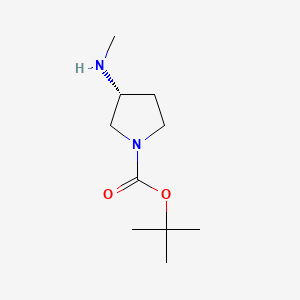

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Overview

Description

“®-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It is used in biochemical research .

Molecular Structure Analysis

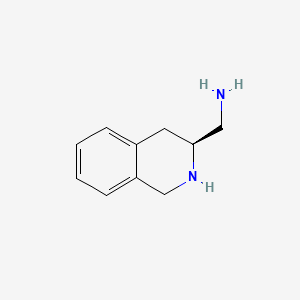

The molecular structure of “®-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a carboxylate group (COO-) and a methylamino group (NH-CH3). The “tert-butyl” refers to a tertiary butyl group (C(CH3)3) attached to the molecule .Scientific Research Applications

Applications in N-heterocycle Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide underscores its importance as a chiral auxiliary, particularly in asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in numerous natural products and therapeutically relevant compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Role in Drug Discovery

The pyrrolidine scaffold, including its derivatives like pyrrolidin-2-one, has been widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturated nature of the pyrrolidine ring, enabled by sp^3-hybridization, contributes to stereochemistry and enhances three-dimensional coverage, a feature beneficial for exploring the pharmacophore space. This review highlights the influence of steric factors on biological activity, underlining the versatility of pyrrolidine and its derivatives in drug design (Giovanna Li Petri, M. V. Raimondi, V. Spanò, Ralph Holl, P. Barraja, A. Montalbano, 2021).

Environmental and Chemical Studies

Methyl tert-butyl ether (MTBE), a related compound, has been extensively studied for its environmental occurrence, fate, and potential toxicity. These studies reveal the widespread presence of MTBE and similar substances in various environmental matrices and human samples, underscoring the need for understanding their environmental behaviors and impacts. Such research underscores the broader implications of tert-butyl-based compounds in environmental science and toxicology (Runzeng Liu, S. Mabury, 2020).

Mechanism of Action

properties

IUPAC Name |

tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUCEQDKBKYEJY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666492 | |

| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199336-83-9 | |

| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)